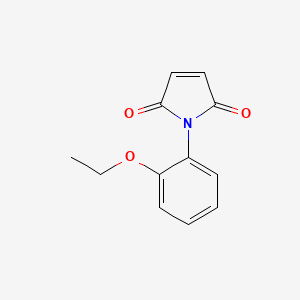

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

描述

Overview of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom that is not carbon. alliedacademies.org These non-carbon atoms, known as heteroatoms (most commonly nitrogen, oxygen, or sulfur), bestow unique physicochemical properties upon the cyclic system. alliedacademies.org This structural feature is fundamental to their extensive role across various scientific disciplines. In medicinal chemistry, heterocyclic scaffolds are cornerstones of drug discovery, with over 90% of new drugs featuring a heterocyclic motif. nih.gov Their prevalence is rooted in their ability to form stable structures and engage in a wide array of interactions, such as hydrogen bonding and coordination with biological targets. alliedacademies.org

The significance of these compounds extends from natural products like alkaloids, vitamins, and antibiotics to synthetic pharmaceuticals, agrochemicals, and materials science. alliedacademies.orgnih.gov The pyrrole (B145914) ring, a five-membered aromatic nitrogen-containing heterocycle, is a particularly important framework found in essential biological molecules, including heme, chlorophyll, and vitamin B12. alliedacademies.org The continuous exploration of heterocyclic chemistry is driven by the quest for novel molecules with specific functions, making it a central focus of academic and industrial research. nih.gov

Importance of the Pyrrole-2,5-dione Core Structure in Chemical and Biological Contexts

The pyrrole-2,5-dione, also known as the maleimide (B117702) moiety, is a prominent heterocyclic structure that has garnered significant attention in chemical and biological research. mdpi.comcibtech.org This scaffold is recognized for its versatile reactivity and its presence in a wide range of biologically active compounds. cibtech.org The electrophilic nature of the double bond in the maleimide ring makes it highly susceptible to Michael addition reactions, a property extensively exploited in bioconjugation chemistry for labeling proteins and other biomolecules.

From a medicinal chemistry perspective, the pyrrole-2,5-dione core is a "privileged scaffold," meaning it is a structural framework capable of providing ligands for more than one type of biological receptor or enzyme. cibtech.org Derivatives of 1H-pyrrole-2,5-dione have been shown to exhibit a broad spectrum of pharmacological activities. mdpi.com Research has demonstrated their potential as:

Anti-inflammatory agents . mdpi.com

Antimicrobial and antifungal compounds . mdpi.comresearchgate.net

Anticancer and antitumor agents . mdpi.comcibtech.org

Antiviral agents . mdpi.com

Cholesterol absorption inhibitors . researchgate.netnih.gov

For instance, studies have shown that certain 1H-pyrrole-2,5-dione derivatives can act as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. mdpi.com Others have been investigated for their ability to suppress the formation of macrophage-derived foam cells and inflammatory responses, which are key processes in the development of atherosclerosis. nih.gov This wide array of biological activities underscores the therapeutic potential of the pyrrole-2,5-dione core and provides a strong foundation for the continued investigation of its derivatives. mdpi.comnih.gov

Rationale for Academic Investigation of N-Aryl Pyrrole-2,5-diones

The academic pursuit of N-aryl pyrrole-2,5-diones, such as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, is driven by the well-established principle that substitution at the nitrogen atom of the pyrrole ring can significantly modulate the molecule's biological and chemical properties. cibtech.org The introduction of an aryl group directly attached to the nitrogen atom creates a class of compounds with distinct steric and electronic profiles compared to N-unsubstituted or N-alkyl-substituted pyrroles.

The rationale for this focused investigation includes several key aspects:

Tuning Biological Activity : The nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the pharmacological activity of the molecule. This allows researchers to explore structure-activity relationships (SAR) to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netresearchgate.net For example, N-aryl pyrrole derivatives have been studied for their analgesic and anti-inflammatory properties. nih.gov

Exploring New Therapeutic Targets : The unique three-dimensional structure of N-aryl pyrrole-2,5-diones may allow them to interact with biological targets that are inaccessible to other classes of compounds. Research has identified N-arylpyrrole derivatives as promising broad-spectrum antimicrobial agents, with some compounds showing potent activity against multidrug-resistant pathogens like MRSA. nih.gov

Modulating Physicochemical Properties : The aryl substituent influences key properties such as lipophilicity, solubility, and metabolic stability. The introduction of an ethoxyphenyl group, for instance, alters these parameters, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of N-substituted pyrroles is often achieved through classic reactions like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-ethoxyaniline. acs.orgalfa-chemistry.comwikipedia.org The accessibility of this synthetic route allows for the creation of diverse libraries of N-aryl pyrrole derivatives for biological screening and academic study. alliedacademies.orgmdpi.com

Compound Data

Structure

3D Structure

属性

IUPAC Name |

1-(2-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXDDBJMCPRNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958026 | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36817-57-9 | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC176366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 2 Ethoxyphenyl 1h Pyrrole 2,5 Dione and Analogues

Condensation Reactions in Pyrrole-2,5-dione Synthesis

Condensation reactions represent the most fundamental and widely employed method for the synthesis of N-arylmaleimides. This approach typically involves the reaction of a primary aryl amine with an acid anhydride (B1165640).

The most common route to N-arylmaleimides, such as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, is a two-step synthesis starting from the corresponding aniline (B41778) and maleic anhydride. mdpi.com The first step is the acylation of the primary amine (e.g., 2-ethoxyaniline) with maleic anhydride, which proceeds via a nucleophilic attack of the amine on a carbonyl carbon of the anhydride. youtube.com This reaction forms an N-arylmaleamic acid intermediate. mdpi.comrsc.org

The subsequent and final step is a cyclodehydration of the maleamic acid to yield the target imide. rsc.org This is typically achieved by heating the intermediate in the presence of acetic anhydride and a catalyst like anhydrous sodium acetate. tandfonline.commdpi.com The acetic anhydride facilitates the ring closure to the imide. youtube.com Yields for the cyclization step are often high, ranging from 79% to 93% for various N-aryl maleimides. mdpi.com

An alternative strategy involves using furan (B31954) to protect the double bond of maleic anhydride via a Diels-Alder reaction. researchgate.net The resulting adduct can then be reacted with an amine to form the imide, followed by a retro-Diels-Alder reaction to regenerate the double bond, providing a mild route to the desired maleimide (B117702). researchgate.net Additionally, N-aryl pyrroles can be synthesized from biomass-derived furans and arylamines using a Lewis acidic hafnium catalyst, which involves a direct nucleophilic attack of the amine on the furan ring. acs.org

Table 1: Representative Conditions for N-Aryl Maleimide Synthesis via Condensation

| Starting Materials | Intermediate | Cyclization Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline, Maleic Anhydride | N-phenylmaleamic acid | Acetic Anhydride, Sodium Acetate, Reflux | N-phenylmaleimide | 79-93 | mdpi.com |

| Substituted Aniline, Maleic Anhydride | N-(substituted-phenyl)maleamic acid | Acetic Anhydride, Sodium Acetate, 60-70°C | N-(substituted-phenyl)maleimide | ~46 (for chloro-derivative) | tandfonline.com |

N-phenylmaleimide and its analogues can serve as substrates for further modification through reactions with nucleophilic reagents. The electron-deficient double bond of the maleimide ring is susceptible to Michael addition reactions. researchgate.net For instance, the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides can be achieved using chiral organocatalysts like α,β-dipeptides. researchgate.net The scope of this reaction has been evaluated with various maleimides as the electrophilic substrates. researchgate.net It has been noted that maleimides with electron-donating groups on the aryl ring tend to give higher yields compared to those with electron-withdrawing groups. researchgate.net

Electrophilic Aromatic Substitution Routes for Pyrrole-2,5-dione Derivatives

Electrophilic aromatic substitution (SEAr) is a pivotal class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of N-aryl pyrrole-2,5-diones, this reaction involves replacing a hydrogen atom on the aryl ring (the ethoxyphenyl group) with an electrophile. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Cross-Coupling Techniques for Pyrrole (B145914) Ring Functionalization

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These techniques can be applied to functionalize the pyrrole-2,5-dione ring itself, often starting from a halogenated maleimide precursor. Palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents have been used to create unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org

The Sonogashira coupling is a highly effective cross-coupling reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The mild reaction conditions, such as room temperature and the use of mild bases, make it suitable for the synthesis of complex molecules. wikipedia.orgnumberanalytics.com

In the context of maleimide synthesis, the Sonogashira reaction can be used to couple terminal alkynes with 3-halo-maleimides to produce 3-alkynyl-maleimide derivatives. organic-chemistry.org This strategy allows for the introduction of diverse alkynyl functionalities onto the maleimide core, significantly expanding the structural variety of accessible analogues. organic-chemistry.orgorganic-chemistry.org While the classic Sonogashira reaction requires a copper co-catalyst, copper-free versions have also been developed. organic-chemistry.orgnih.gov

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Function / Examples | Reference |

|---|---|---|

| Substrates | Vinyl/Aryl Halide (e.g., 3-bromo-maleimide), Terminal Alkyne | wikipedia.orgnumberanalytics.com |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | jk-sci.com |

| Co-catalyst | Copper(I) salt (e.g., CuI) | organic-chemistry.orgjk-sci.com |

| Base | Amine (e.g., triethylamine, diethylamine) | wikipedia.org |

| Solvent | THF, DMF, Acetonitrile | wikipedia.orgjk-sci.com |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netrsc.org This green chemistry approach is particularly effective for the synthesis of N-substituted maleimides. researchgate.nethaui.edu.vn

The synthesis of N-arylmaleimides from the corresponding maleamic acids can be significantly accelerated using microwave irradiation. tandfonline.com For example, the cyclization step that might take several hours with conventional heating can often be completed in minutes under microwave conditions. rsc.orgtandfonline.com Microwave-assisted protocols have been successfully applied to the synthesis of various N-substituted cyclic imides, including maleimides, by condensing diacids or their anhydrides with amines. nih.gov These methods are often performed under solvent-free conditions, further enhancing their environmental friendliness. rsc.orghaui.edu.vn

Design and Synthesis of Novel Pyrrole Analogues and Derivatives

The structural framework of this compound, characterized by the N-substituted maleimide core, serves as a versatile template for the design and synthesis of a diverse array of novel analogues and derivatives. Research efforts in this area are driven by the pursuit of compounds with tailored chemical and physical properties. Strategic modifications typically involve the alteration of substituents on both the phenyl ring and the pyrrole-2,5-dione (maleimide) moiety, as well as the construction of more complex, fused heterocyclic systems.

A primary and direct synthetic strategy for preparing N-aryl-pyrrole-2,5-diones involves the condensation reaction between a primary aromatic amine and maleic anhydride. For instance, the synthesis of the related compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, is achieved by stirring equimolar amounts of 2-methoxyaniline and maleic anhydride in acetic acid. nih.gov This straightforward approach allows for the introduction of various substituents on the phenyl ring by selecting the appropriately substituted aniline precursor.

Building upon this fundamental reaction, researchers have explored the synthesis of more complex derivatives. One common approach is the introduction of substituents onto the pyrrole ring itself. For example, a series of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione were synthesized by reacting N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com The reaction conditions for these syntheses were optimized, with solvents like toluene (B28343) or chloroform (B151607) at their boiling points providing the best yields (75–95%) in shorter reaction times compared to room temperature conditions. mdpi.com

The following table summarizes the synthesis of several 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives.

| Compound | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |

| 2a-c, 2e-f | N³-substituted amidrazones (1a-c, 1e-f) | 2,3-dimethylmaleic anhydride | Toluene or Chloroform | Reflux | 75-95 | mdpi.com |

| 2d | N³-(di(pyridin-2-yl)methylene)acetohydrazide (1d) | 2,3-dimethylmaleic anhydride | Diethyl ether | Room Temp. | N/A | mdpi.com |

Another innovative strategy for generating structural diversity is the use of multicomponent reactions (MCRs). An efficient, one-pot MCR has been developed for the synthesis of libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. nih.gov This method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, various aryl aldehydes, and primary amines. This approach is highly versatile, accommodating a wide range of substituents and enabling the rapid assembly of complex heterocyclic structures from simple starting materials under mild conditions. nih.gov The resulting fused pyrrole systems represent significant structural evolution from the basic 1-aryl-1H-pyrrole-2,5-dione scaffold.

The table below presents a selection of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via this multicomponent approach.

| Compound Number | Amine Component | Aldehyde Component | Yield (%) | Reference |

| 4{1–20-4} | n-Propylamine | 2-Fluorobenzaldehyde | 67 | nih.gov |

| 4{4–19-7} | 2-Aminoethanol | 3,4,5-Trimethoxybenzaldehyde | 52 | nih.gov |

| 4{7–7-25} | 4-Methoxyphenethylamine | 3-Propoxybenzaldehyde | 58 | nih.gov |

Furthermore, these complex chromeno[2,3-c]pyrrole-3,9-diones can serve as intermediates for further chemical transformations. For example, they have been utilized in the synthesis of functionalized 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones through a ring-opening strategy, demonstrating how derivatives can be used as platforms for creating entirely new heterocyclic systems. nih.gov

In a different approach to analogue design, a series of N-substituted 3,4-pyrroledicarboximides were generated through a one-pot, three-component condensation. nih.gov This synthesis involved the reaction of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with a secondary amine and an excess of formaldehyde (B43269) solution in ethanol, yielding the desired products in good yields. nih.gov This method highlights the utility of Mannich-type reactions in derivatizing the pyrrole core, allowing for the introduction of a variety of piperazine (B1678402) and piperidine (B6355638) moieties.

These synthetic methodologies underscore the chemical tractability of the pyrrole-2,5-dione core, enabling the systematic design and creation of a vast chemical space of analogues and derivatives for further scientific investigation.

Mechanistic Investigations of Chemical Reactions Involving 1 2 Ethoxyphenyl 1h Pyrrole 2,5 Dione

Nucleophilic Addition Reactions of the Pyrrole-2,5-dione Moiety

The core reactivity of the 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione system involves the nucleophilic addition across its activated double bond. This reaction, often a Michael-type addition, is fundamental to its application in areas like bioconjugation. The general mechanism involves the attack of a nucleophile on one of the vinylic carbons of the pyrrole-2,5-dione ring. byjus.comyoutube.com This breaks the C=C pi bond, and the resulting electron pair is delocalized onto the adjacent carbonyl oxygen, forming an enolate intermediate. Subsequent protonation yields the final succinimide (B58015) adduct. youtube.comyoutube.com

A prominent example is the reaction with thiol-containing molecules, such as cysteine residues in peptides. The process is highly efficient and chemoselective. nih.gov For N-aryl maleimides, the reaction with a model compound like N-acetyl-L-cysteine proceeds rapidly. The initial Michael addition leads to a thiosuccinimide conjugate. However, this intermediate can be susceptible to subsequent hydrolysis of the maleimide (B117702) ring, resulting in a stable thio-succinamic acid derivative. nih.gov This ring-opening can be advantageous in certain applications as it minimizes undesirable retro-Michael reactions and thiol exchange with other biological nucleophiles. nih.gov

The reaction is base-dependent, with higher pH levels increasing the rate of addition by promoting the deprotonation of the nucleophile (e.g., the N-terminal amine of a cysteine), making it more reactive. nih.gov

| Nucleophile | Conditions | Intermediate/Product | Key Findings |

| N-acetyl-L-cysteine | Aqueous buffer (pH 7.4), 20% Acetonitrile | Thio-succinimide conjugate, followed by hydrolysis to N-aryl maleamic acid | The reaction is extremely efficient, with complete consumption of the N-aryl maleimide observed within 15 minutes. The subsequent hydrolysis of the conjugate is instantaneous. |

| N-terminal Cysteine Peptides | pH 5.0 - 8.4 | Thiosuccinimide, Thiazine (B8601807) | The rate of subsequent thiazine rearrangement (an intramolecular transcyclization) is highly pH-dependent, increasing significantly at higher pH due to the nucleophilic attack of the N-terminal amine. nih.gov |

Electrophilic Reactivity of the Pyrrole-2,5-dione System

The term "electrophilic reactivity" when applied to the pyrrole-2,5-dione system primarily refers to its capacity to act as an electrophile. The electron-withdrawing nature of the two adjacent carbonyl groups renders the carbon-carbon double bond electron-deficient and thus highly susceptible to attack by nucleophiles. nih.govresearchgate.net This inherent electrophilicity is the driving force behind the nucleophilic addition reactions discussed previously and its participation as a dienophile in cycloaddition reactions.

Studies have shown that substituents on the nitrogen atom can modulate this electrophilic character. More electron-withdrawing N-substituents enhance the electrophilicity of the maleimide double bond. nih.govvcu.edu This increased electrophilicity leads to faster reaction rates in processes like nucleophilic addition and also increases the rate of hydrolysis of both the unreacted maleimide and the resulting conjugate adduct. nih.gov Therefore, the 2-ethoxyphenyl group plays a role in tuning the reactivity of the maleimide core. Maleimides are widely recognized and utilized as excellent Michael acceptors and electrophiles in various synthetic transformations. oup.com

Cycloaddition Reactions in Pyrrole-2,5-dione Chemistry

Cycloaddition reactions are a cornerstone of pyrrole-2,5-dione chemistry, providing powerful methods for constructing complex cyclic and polycyclic scaffolds. The electron-deficient double bond of compounds like this compound makes it an excellent dienophile in [4+2] Diels-Alder reactions and a key component in various photochemical and metal-catalyzed cycloadditions. rsc.orgrsc.org

A significant class of these reactions is the photochemical [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. nih.gov Mechanistic studies reveal a critical difference between N-alkyl and N-aryl maleimides. While N-alkyl maleimides can be directly excited by UVA light to their triplet state to initiate the reaction, N-aryl maleimides, including this compound, cannot efficiently undergo the necessary intersystem crossing to their triplet state upon irradiation. acs.org Consequently, these reactions require the use of a photosensitizer, such as thioxanthone, which can absorb light (e.g., blue LED at 440 nm), reach its excited triplet state, and then transfer that energy to the N-aryl maleimide, enabling it to react with the alkene. nih.govacs.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to create an α,β-cyclopentenone, typically using a metal-carbonyl complex as a catalyst. nih.govwikipedia.orgnih.gov In this context, an N-substituted maleimide like this compound can serve as the alkene component.

The generally accepted mechanism begins with the formation of a metal-alkyne complex (e.g., with dicobalt octacarbonyl). wikipedia.orgnih.gov The alkene (the maleimide) then coordinates to the metal center, followed by an insertion step to form a metallacyclopentene intermediate. Migratory insertion of a carbon monoxide ligand into a metal-carbon bond and subsequent reductive elimination releases the final cyclopentenone product, fused to the original maleimide ring. wikipedia.org While the reaction was traditionally stoichiometric in cobalt, modern catalytic variants using metals like rhodium, ruthenium, and titanium have been developed. nih.govthieme-connect.com Asymmetric versions of the Pauson-Khand reaction have been achieved using chiral ligands or auxiliaries, allowing for the enantioselective synthesis of complex polycyclic structures. nih.gov

Catalytic Approaches in Pyrrole-2,5-dione Transformations

Catalysis is crucial for controlling the reactivity and selectivity of transformations involving this compound. Different catalytic systems are employed depending on the desired reaction.

For photochemical [2+2] cycloadditions , as mentioned, N-aryl maleimides necessitate a catalytic amount of a photosensitizer. Thioxanthone is an effective catalyst for this purpose when irradiating with blue light. acs.org

| Reaction | Maleimide | Alkene | Catalyst (mol%) | Light Source | Yield | Ref. |

| [2+2] Cycloaddition | N-phenylmaleimide | Styrene | Thioxanthone (20%) | Blue LED (440 nm) | 88% | nih.gov |

| [2+2] Cycloaddition | N-phenylmaleimide | 1-Decene | Thioxanthone (20%) | Blue LED (440 nm) | 85% | nih.gov |

| [2+2] Cycloaddition | N-benzyl maleimide | Styrene | None | UVA LED (370 nm) | 85% | acs.org |

For asymmetric [4+2] cycloadditions (Diels-Alder type), organocatalysis has proven effective. Chiral C2-symmetric pyrrolidines can catalyze the reaction between anthrone (B1665570) and N-aryl maleimides, affording chiral, non-racemic adducts with high stereoselectivity. rsc.orgrsc.org The catalyst functions as a chiral base, activating the reactants and controlling the facial selectivity of the cycloaddition. rsc.org

In [3+2] cycloaddition reactions , cooperative catalysis involving a combination of a chiral organocatalyst (like a cinchona alkaloid-derived squaramide) and a Lewis acidic metal salt (like AgSbF₆) has been used. This dual activation strategy allows for highly diastereo- and enantioselective synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives from N-aryl maleimides and isocyanoesters. nih.gov

Finally, [2+2+1] Pauson-Khand reactions are inherently catalytic processes. While early examples used stoichiometric cobalt, modern methods employ catalytic amounts of various transition metals, including rhodium, iridium, and ruthenium complexes, often under a carbon monoxide atmosphere, to achieve the desired transformation. nih.govwikipedia.orgthieme-connect.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Ethoxyphenyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecule's connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the proton signals are expected in distinct regions corresponding to the different chemical environments. The two olefinic protons of the maleimide (B117702) ring are anticipated to appear as a singlet due to their chemical equivalence. The aromatic protons on the 2-ethoxyphenyl group would present as a complex multiplet system in the aromatic region of the spectrum. The ethoxy group protons would give rise to a triplet for the methyl group and a quartet for the methylene (B1212753) group, a characteristic pattern for an ethyl group, in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Maleimide CH=CH | ~6.8 - 7.0 | s |

| Aromatic H | ~6.9 - 7.4 | m |

| OCH₂CH₃ | ~4.1 | q |

| OCH₂CH₃ | ~1.4 | t |

s = singlet, t = triplet, q = quartet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbonyl carbons of the pyrrole-2,5-dione ring are expected to resonate at the downfield end of the spectrum. The olefinic carbons of the maleimide ring will appear at a higher field than the carbonyl carbons. The aromatic carbons will show a series of signals in the aromatic region, with the carbon attached to the ethoxy group being the most shielded. The two carbons of the ethoxy group will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| CH=CH | ~134 |

| Aromatic C-N | ~125 |

| Aromatic C-O | ~155 |

| Aromatic C-H | ~114-130 |

| OCH₂CH₃ | ~64 |

| OCH₂CH₃ | ~15 |

Two-Dimensional NMR Techniques (HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity between the ethoxyphenyl substituent and the pyrrole-2,5-dione ring, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

An HMQC experiment would show correlations between directly bonded protons and carbons, for instance, linking the olefinic proton signal to the olefinic carbon signal. The HMBC spectrum is crucial for identifying longer-range couplings (2-3 bonds). Key HMBC correlations would be expected between the protons of the ethoxy group and the aromatic carbon to which it is attached, and more importantly, between the aromatic protons and the carbonyl carbons of the maleimide ring, confirming the N-aryl linkage. Structural studies of similar pyrrole-2,5-dione derivatives have successfully employed these techniques for unambiguous signal assignment. chemsrc.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the FTIR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651). These typically appear as a pair of intense peaks. The C-N stretching vibration of the imide and the C=C stretching of the maleimide ring would also be observable. The presence of the ethoxy group would be confirmed by C-O stretching vibrations. Aromatic C-H stretching and bending vibrations would also be present.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (imide) | ~1700 - 1780 |

| C=C (alkene) | ~1630 - 1680 |

| C-N (imide) | ~1300 - 1400 |

| C-O (ether) | ~1000 - 1300 |

| Aromatic C-H | ~3000 - 3100 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of the compound is C₁₂H₁₁NO₃, which corresponds to a molecular weight of approximately 217.22 g/mol . molbase.comchemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. The fragmentation pattern would likely involve the cleavage of the ethoxy group, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃). Another characteristic fragmentation pathway could be the cleavage of the bond between the phenyl ring and the nitrogen atom of the pyrrole-2,5-dione ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₅]⁺ |

| 172 | [M - OC₂H₅]⁺ |

| 121 | [C₈H₉O]⁺ |

| 97 | [C₄H₃NO₂]⁺ (Pyrrole-2,5-dione cation) |

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization

While specific crystallographic data for this compound is not available in the searched literature, the crystal structure of the closely related analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, provides significant insight into the expected solid-state conformation. iucr.orgnih.gov

The analysis of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione revealed a monoclinic crystal system with the space group P2₁/c. iucr.orgnih.gov A key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione ring, which for the methoxy (B1213986) analogue is approximately 75.60°. iucr.orgnih.gov This significant twist is likely due to steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the maleimide ring. A similar conformation is expected for the ethoxy derivative. The pyrrole-2,5-dione ring itself is nearly planar. In the crystal lattice of the methoxy analogue, weak aromatic π–π stacking interactions are observed between adjacent molecules. iucr.orgnih.gov

Table 5: Crystallographic Data for the Analogue 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁/c | iucr.orgnih.gov |

| a (Å) | 12.7018 (15) | iucr.orgnih.gov |

| b (Å) | 10.2689 (12) | iucr.orgnih.gov |

| c (Å) | 7.4695 (8) | iucr.orgnih.gov |

| β (°) | 101.067 (7) | iucr.orgnih.gov |

| V (ų) | 956.16 (19) | iucr.orgnih.gov |

| Z | 4 | iucr.orgnih.gov |

| Dihedral Angle (Phenyl/Pyrrole-dione) | 75.60 (10)° | iucr.orgnih.gov |

Computational Chemistry and Theoretical Modeling Studies on 1 2 Ethoxyphenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules like 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. While specific DFT studies on this exact ethoxy derivative are not widely published, extensive research on the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and other N-aryl maleimides provides significant insights. imedpub.comiucr.org

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. iucr.org For N-aryl maleimides, a key structural feature is the dihedral angle between the phenyl and maleimide (B117702) rings, which influences the molecule's conformation and electronic properties. In the case of the analogous 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, the dihedral angle between the methoxybenzene and the 1H-pyrrole-2,5-dione rings is reported to be approximately 75.60(10)°. iucr.org This significant twist is attributed to steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the maleimide moiety.

From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other chemical species. The potential reactivity of the double bond within the pyrrole-2,5-dione ring makes it an interesting candidate for reactions like Diels-Alder cycloadditions. imedpub.com

Table 1: Selected Geometric Parameters for a Related Compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

| Parameter | Value | Reference |

| Dihedral Angle (Phenyl-Maleimide) | 75.60 (10)° | iucr.org |

| C-O (methoxy) Bond Length | 1.365 (2) Å | iucr.org |

| N-C (imide) Bond Length | 1.401 (2) Å | iucr.org |

| C=O (imide) Bond Length (avg) | 1.213 (2) Å | iucr.org |

This data is for the methoxy (B1213986) analogue and is presented to illustrate the type of information obtained from DFT calculations.

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical and physical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or other properties. researchgate.net For this compound, descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can be calculated using DFT.

These descriptors provide a quantitative basis for understanding the molecule's reactivity. For instance, chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A lower hardness value suggests higher reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Such parameters are invaluable in medicinal chemistry for predicting the interactions of a molecule with biological targets. researchgate.netnih.gov

Table 2: Illustrative Quantum Chemical Descriptors for a Generic N-Aryl Maleimide

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (I-A)/2 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |

This table provides general definitions and is not based on specific calculated values for the target compound.

Significance of HOMO-LUMO Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap (ΔE), is a critical quantum chemical descriptor. It is a primary indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.

In the context of this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl ring, while the LUMO is predominantly found on the electron-deficient pyrrole-2,5-dione moiety. The energy gap influences the molecule's charge transfer characteristics. A smaller gap facilitates intramolecular charge transfer from the phenyl ring to the maleimide ring upon excitation. This property is significant for applications in materials science, such as in the design of organic semiconductors and dyes. In SAR studies, the HOMO-LUMO gap can be correlated with biological activity, as it can relate to the molecule's ability to participate in charge-transfer interactions with biological receptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netekb.eg This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For this compound, molecular docking studies could elucidate its potential to bind to various enzymatic active sites. For example, N-substituted maleimides have been investigated as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β). researchgate.net

A typical docking study involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. researchgate.net MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

Table 3: Potential Interacting Residues for N-Aryl Maleimides in a Kinase Active Site (Illustrative)

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Val, Leu, Ile, Ala |

| π-π Stacking | Phe, Tyr, Trp, His |

This table is a generalized representation of potential interactions and is not based on a specific docking study of the target compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., π-π stacking, C-H...π, C-H...O interactions)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which dictates the crystal packing and ultimately the material's physical properties. X-ray crystallography is the primary experimental technique for determining crystal structures, and computational methods can be used to analyze the interactions within the crystal lattice.

For this compound, several types of non-covalent interactions are expected to play a role in its crystal packing. Based on studies of similar molecules, such as 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and other ethoxyphenyl derivatives, the following interactions are likely to be significant: iucr.orgnih.govnih.gov

π-π Stacking: The presence of two aromatic rings (the phenyl and the pyrrole-2,5-dione rings) allows for π-π stacking interactions between adjacent molecules. In the crystal structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, weak aromatic π-π stacking with a centroid-centroid separation of 3.8563 (13) Å is observed between inversion-related benzene (B151609) rings. iucr.org

C-H...O Interactions: The hydrogen atoms on the phenyl and ethyl groups can act as weak hydrogen bond donors, forming C-H...O interactions with the oxygen atoms of the carbonyl groups on the maleimide ring of neighboring molecules. These interactions are common in crystal structures of organic molecules containing carbonyl functionalities. nih.gov

The interplay of these weak interactions results in a specific three-dimensional supramolecular architecture. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. iucr.org

Biological Activity and Mechanistic Pharmacology of 1 2 Ethoxyphenyl 1h Pyrrole 2,5 Dione Derivatives

Anticancer and Antitumor Research

The pyrrole-2,5-dione scaffold is a key feature in numerous compounds investigated for their potential in oncology. Research has focused on several mechanisms through which these derivatives exert their cytotoxic effects against malignant cells, including the inhibition of critical cellular signaling pathways, induction of programmed cell death, and interference with DNA repair mechanisms.

Inhibition of Protein Kinases (e.g., EGFR, VEGFR)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. cancertreatmentjournal.com Certain pyrrole-containing derivatives have been identified as potent inhibitors of key kinases such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs). cancertreatmentjournal.comnih.gov

VEGFR-2 is recognized as the most significant mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov The binding of VEGF to its receptor triggers tyrosine kinase activation and initiates downstream signaling pathways that promote blood vessel development. nih.gov Pyrrole (B145914) derivatives have been developed to target this process. For instance, studies have shown that certain pyrrole derivatives can bind to and form stable complexes with both EGFR and VEGFR, acting as competitive inhibitors. nih.gov Specifically, pyrrole indolin-2-one derivatives have been highlighted for their anti-angiogenic properties by inhibiting VEGFRs. cancertreatmentjournal.com The modification of these structures, such as the substitution on the oxindole (B195798) moiety, can significantly influence their inhibitory activity against VEGFR-2. cancertreatmentjournal.com

| Derivative Class | Target Kinase(s) | Mechanism of Action | Reference(s) |

| Pyrrole Indolin-2-one | VEGFRs, PDGFRs | Competitive inhibition of the ATP-binding site, leading to anti-angiogenesis. | cancertreatmentjournal.com |

| MI-1, D1 (Pyrrole derivatives) | EGFR, VEGFR | Form stable complexes with the kinases, competitively inhibiting their activity. | nih.gov |

| Thiazolyl-pyrazolines | EGFR, HER2 | Dual kinase inhibition. | dovepress.com |

Induction of Apoptosis in Malignant Cells

Inducing apoptosis, or programmed cell death, is a key objective for anticancer agents. Research has demonstrated that certain concentrations of pyrrole derivatives can effectively trigger apoptosis in malignant cells. nih.gov

One study on a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a compound, designated as 1d, with potent anti-proliferative activity across multiple cancer cell lines. plos.org Further investigation revealed that this compound induces cell cycle arrest in the S-phase and promotes apoptosis. plos.org In HCT116 colon cancer cells, this apoptotic effect was found to be partially dependent on the activation of the p53 tumor suppressor protein, which was triggered by DNA damage induced by the compound. plos.org This highlights a mechanism where these derivatives can eliminate cancer cells by activating their intrinsic cell death pathways.

Homologous Recombination Inhibition (e.g., RAD51 antagonism)

Targeting DNA repair pathways in cancer cells is a promising therapeutic strategy, particularly in the context of synthetic lethality. Homologous recombination (HR) is a high-fidelity DNA repair mechanism for double-strand breaks (DSBs), and the RAD51 protein is a central player in this process. nih.gov The function of RAD51 is critically dependent on its interaction with the breast cancer susceptibility protein 2 (BRCA2). nih.gov

Researchers have designed and synthesized derivatives that disrupt the RAD51-BRCA2 protein-protein interaction. nih.gov By doing so, these compounds effectively mimic the effects of a BRCA2 mutation, leading to the inhibition of HR-mediated DNA repair. nih.gov This approach is particularly effective when combined with other agents, such as PARP inhibitors (e.g., olaparib), which block single-strand break repair. The simultaneous inhibition of two different DNA repair pathways can lead to a synergistic killing of cancer cells, especially in tumors with a functional BRCA2 protein. nih.gov The development of small molecules that inhibit the RAD51-BRCA2 interaction represents an innovative strategy to sensitize cancer cells to DNA-damaging therapies. nih.gov

In Vitro and In Vivo Efficacy Studies against Cancer Cell Lines and Tumors

The anticancer potential of 1H-pyrrole-2,5-dione derivatives has been validated in numerous preclinical studies using both cancer cell lines (in vitro) and animal models (in vivo).

In one study, a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (compound 1d) showed strong growth-inhibitory effects on a broad panel of human cancer cell lines, while normal human cells were comparatively less sensitive. plos.org The in vivo efficacy of this compound was confirmed in xenograft tumor models, where it significantly suppressed the growth of HCT116 and H1299 tumors. plos.org

Another investigation focused on chalcone-imide derivatives synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione. ekb.eg These compounds exhibited significant antiproliferative effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Notably, all the tested compounds were found to be more potent against MCF-7 cells than the standard chemotherapy drug doxorubicin (B1662922). ekb.eg

| Derivative Type | Cancer Cell Line(s) | In Vitro / In Vivo Findings | Reference(s) |

| 5-hydroxy-1H-pyrrol-2-(5H)-one (Compound 1d) | HCT116, H1299, others | Strong anti-proliferative activity in vitro; significant tumor growth suppression in vivo. | plos.org |

| Chalcone-imide derivatives | HepG-2 (Liver), MCF-7 (Breast) | High activity against HepG-2; more effective than doxorubicin against MCF-7 in vitro. | ekb.eg |

| N-aryl pyrrole derivatives | HepG-2 (Liver), EACC (Ehrlich Ascites) | Promising anticancer activity observed at concentrations of 100 and 200 µg/mL. | researchgate.net |

Antimicrobial Research

In addition to their anticancer properties, pyrrole-based structures have been explored for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents, and pyrrole derivatives have shown promise in this area. nih.gov

Antibacterial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)

Derivatives of 1H-pyrrole-2,5-dione have demonstrated activity against a wide spectrum of both Gram-positive and Gram-negative bacteria, including several high-priority pathogens.

Staphylococcus aureus : Various pyrrole derivatives have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA). A para-trifluoromethyl derivative of Marinopyrrole A was found to be 2-fold more potent than vancomycin (B549263) against MRSA, with a Minimum Inhibitory Concentration (MIC) of 0.13–0.255 µg/mL. nih.gov Another compound, a pyrrolo[1,2-a]pyrazine-1,4-dione isolated from a marine bacterium, effectively inhibited multidrug-resistant S. aureus with an MIC of 15 µg/mL. nih.govrsc.org

Escherichia coli : A pyrrolamide derivative demonstrated strong inhibitory activity against the Gram-negative bacterium E. coli, with an MIC of 1 µg/mL. nih.gov Other studies have also confirmed the activity of various pyrrole-based compounds against E. coli. researchgate.netnih.gov

Pseudomonas aeruginosa : This opportunistic pathogen is notoriously difficult to treat due to biofilm formation and antibiotic resistance. nih.gov A compound known as 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a quorum-sensing (QS) inhibitor in P. aeruginosa. nih.gov It does not kill the bacteria directly but inhibits the formation of biofilms and the production of virulence factors, making the bacteria more susceptible to conventional antibiotics like gentamycin. nih.gov

Mycobacterium tuberculosis : The causative agent of tuberculosis requires long treatment regimens, and drug resistance is a major challenge. Several pyrrole derivatives have emerged as potential anti-TB agents. The compound BM212 showed strong activity against M. tuberculosis, including drug-resistant and intracellular forms. nih.gov A 1H-pyrrole-2-carboxylate derivative (ENBHEDPC) displayed an MIC of 0.7 µg/mL against the H37Rv strain, comparable to the standard drug ethambutol. nih.gov Furthermore, a pyrrolo[1,2-a]quinoline (B3350903) derivative was active against multidrug-resistant strains of M. tuberculosis with an MIC of 16 µg/mL. mdpi.com

| Derivative / Compound | Bacterial Strain | Activity / MIC | Reference(s) |

| Pyrrolamide derivative | Staphylococcus aureus | MIC = 0.008 µg/mL | nih.gov |

| Pyrrolo[1,2-a]pyrazine-1,4-dione | Staphylococcus aureus (MDR) | MIC = 15 µg/mL | nih.govrsc.org |

| Pyrrolamide derivative | Escherichia coli | MIC = 1 µg/mL | nih.gov |

| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum sensing and biofilm inhibitor | nih.gov |

| BM212 | Mycobacterium tuberculosis | Strong inhibitory activity against drug-resistant strains | nih.gov |

| ENBHEDPC | Mycobacterium tuberculosis (H37Rv) | MIC = 0.7 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative | Mycobacterium tuberculosis (MDR) | MIC = 16 µg/mL | mdpi.com |

Antifungal Activity

Derivatives of 1H-pyrrole-2,5-dione, commonly known as maleimides, have demonstrated significant antifungal properties. The core structure, featuring a -CO-N(R)-CO- linkage, is considered crucial for this biological effect. nih.gov Studies have shown that neutral N-substituted maleimides exhibit potent antifungal activity against various yeast strains, with Minimum Inhibitory Concentrations (MICs) often ranging from 0.5 to 4 µg/ml, comparable to established antifungal agents like Nystatin. tandfonline.com The mechanism of action is often attributed to the maleimide (B117702) ring's reactivity with essential biological molecules, particularly as a thiol-reacting compound that can inhibit enzymes containing critical cysteine residues. tandfonline.com

A broad screening of 40 N-substituted maleimide compounds identified 12 derivatives with notable antifungal effects against Candida species. nih.gov One of the most potent compounds in this series demonstrated a fungicidal effect and was also effective in preventing biofilm formation. nih.gov Further research has expanded on this by synthesizing N-substituted maleimide derivatives incorporating imidazole (B134444) and 2-methyl imidazole moieties. ijpsdronline.comkthmcollege.ac.in These compounds were tested against pathogenic fungi such as C. albicans, A. fumigatus, and A. niger, with many showing significant zones of inhibition. ijpsdronline.comkthmcollege.ac.in Quantitative analysis revealed that specific substitutions, such as a fluorine group, could enhance the antifungal potency. ijpsdronline.comkthmcollege.ac.in The broad-spectrum activity of these derivatives highlights their potential as scaffolds for developing new antifungal agents to combat drug resistance and the limited treatment options for fungal infections. kthmcollege.ac.inresearchgate.net

Table 1: Antifungal Activity of Selected N-Substituted Maleimide Derivatives This table is for illustrative purposes based on representative findings in the field.

| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Neutral N-substituted maleimides | Yeast strains | MIC | 0.5 - 4 µg/ml | tandfonline.com |

| N-substituted maleimide (Compound 5) | Candida species | - | Potent fungicidal action | nih.gov |

| Imidazole-maleimide derivative (5f) | C. albicans, A. fumigatus | MIC₅₀, IC₅₀ | Promising activity | ijpsdronline.comkthmcollege.ac.in |

| Phenylpyrrole Analogue (8g) | Rhizoctonia cerealis | Fungicidal Activity | >90% inhibition | researchgate.net |

Antiviral Activity (e.g., Anti-HIV)

The 1H-pyrrole-2,5-dione scaffold is a recognized pharmacophore in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.com Research has focused on designing derivatives that can inhibit key viral enzymes essential for replication. nih.gov A series of novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, developed from a 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione nucleus, have shown single-digit micromolar potencies against HIV-1 with low toxicity. nih.gov These compounds are designed to target the HIV-1 integrase (IN), an enzyme that inserts the viral DNA into the host genome. nih.gov

Specifically, N-substituted pyrrole derivatives have been identified as potent HIV-1 entry inhibitors. researchgate.net One such derivative, NSPD-12m, was found to target the gp41 transmembrane subunit of the HIV envelope glycoprotein. researchgate.net This interaction prevents the formation of a stable six-helix bundle (6-HB) core structure, which is a critical step for the fusion of viral and host cell membranes. researchgate.net The efficacy of these compounds is often evaluated by their 50% effective concentration (EC₅₀). For example, certain N-substituted pyrroles demonstrated moderate anti-HIV-1 activity with EC₅₀ values in the range of 5.02 to 5.07 μM. nih.gov The development of small-molecule inhibitors based on the pyrrole-2,5-dione structure offers a promising alternative to peptide-based drugs, which often have limitations in bioavailability and production cost. researchgate.net

Table 2: Anti-HIV-1 Activity of Representative Pyrrole-2,5-dione Derivatives This table is for illustrative purposes based on representative findings in the field.

| Compound Class | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione derivative (9g) | HIV-1 | EC₅₀ | < 5 µM | nih.gov |

| N-substituted pyrrole (NSPD-12m) | HIV-1 gp41 | EC₅₀ | Potent activity | researchgate.net |

| N-substituted pyrroles (35-37) | HIV-1 | EC₅₀ | 5.02 - 5.07 µM | nih.gov |

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. nih.govmdpi.comfrontiersin.org Inhibiting QS is an attractive strategy to disarm pathogens without exerting direct bactericidal pressure, which may reduce the development of resistance. frontiersin.org The 1H-pyrrole-2,5-dione scaffold has been identified as a promising basis for developing quorum sensing inhibitors (QSIs). nih.govnih.gov

One study reported that 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, acts as a QSI against Pseudomonas aeruginosa, a critical opportunistic pathogen. nih.govnih.gov This compound was shown to reduce the production of QS-regulated virulence factors, such as pyocyanin (B1662382) and rhamnolipid, and to inhibit biofilm formation without affecting bacterial growth. nih.gov The mechanism involves the downregulation of QS-related gene expression. nih.gov Similarly, synthetic QS inhibitors based on a dihydropyrrol-2-one core have been shown to reduce bacterial colonization when incorporated into coatings. frontiersin.org QSIs interfere with the signaling systems, such as the las and rhl systems in P. aeruginosa, which rely on N-acyl-homoserine lactone (AHL) autoinducers. nih.govfrontiersin.org By blocking these pathways, pyrrole-based compounds can attenuate the pathogen's ability to cause infection and can also enhance the efficacy of conventional antibiotics. frontiersin.orgnih.gov

Anti-inflammatory and Antioxidant Research

Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α)

Chronic inflammation is a key driver of many diseases, and the overproduction of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a central feature. Derivatives of 1H-pyrrole-2,5-dione have been investigated for their ability to modulate these inflammatory pathways. mdpi.com Research has demonstrated that certain synthesized 1H-pyrrole-2,5-dione derivatives can significantly inhibit the production of these cytokines. mdpi.comnih.gov

In one study, a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs). mdpi.com The most promising of these compounds demonstrated strong inhibition of both IL-6 and TNF-α production in stimulated cell cultures. mdpi.com Another study focused on a novel 1H-pyrrole-2,5-dione derivative, identified as compound 20, which was shown to reduce the secretion of TNF-α in a concentration-dependent manner in macrophages. nih.gov This inhibition of key pro-inflammatory mediators underscores the potential of this chemical class to serve as a scaffold for developing new anti-inflammatory agents.

Antioxidant Mechanisms and Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various pathologies. researchgate.net Compounds with antioxidant properties can mitigate this damage. nih.gov Derivatives of 1H-pyrrole-2,5-dione have been shown to possess antioxidant capabilities. nih.gov

A study investigating a potent 1H-pyrrole-2,5-dione derivative (compound 20) found that it could reduce the secretion of malondialdehyde (MDA) and ROS in a concentration-dependent manner. nih.gov MDA is a key indicator of lipid peroxidation, a major consequence of oxidative stress. The ability of these derivatives to scavenge free radicals and reduce markers of oxidative damage suggests a protective role against cellular injury. nih.govnih.gov While the precise mechanisms for all derivatives are still under investigation, their capacity to mitigate oxidative stress is a significant aspect of their therapeutic potential, often linked to their anti-inflammatory effects. nih.govnih.gov

Table 3: Anti-inflammatory and Antioxidant Effects of a Pyrrole-2,5-dione Derivative (Compound 20)

| Biological Effect | Marker | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | TNF-α Secretion | Reduced in a concentration-dependent manner | nih.gov |

| Antioxidant | ROS Secretion | Reduced in a concentration-dependent manner | nih.gov |

| Antioxidant | MDA Secretion | Reduced in a concentration-dependent manner | nih.gov |

Suppression of Macrophage-Derived Foam Cell Formation and Inflammatory Response

The formation of macrophage-derived foam cells, which occurs when macrophages accumulate excessive amounts of lipids, is a hallmark of the early stages of atherosclerosis. nih.gov This process is closely linked to inflammation within the arterial wall. Inhibiting cholesterol absorption and subsequent lipid accumulation in macrophages is a key therapeutic strategy. nih.gov

A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated specifically as cholesterol absorption inhibitors capable of suppressing foam cell formation. nih.gov One highly active compound from this series, compound 20, demonstrated a potent ability to inhibit lipid accumulation in macrophages. nih.gov Further investigation revealed that this compound could suppress the formation of foam cells and the associated inflammatory response. nih.gov This was evidenced by a reduction in the secretion of inflammatory markers from the macrophages. nih.gov These findings indicate that 1H-pyrrole-2,5-dione derivatives can act on the crucial pathological step of foam cell formation, suggesting their potential utility in addressing conditions like atherosclerosis. nih.gov

Central Nervous System (CNS) Activity Studies

Derivatives of the 1H-pyrrole-2,5-dione scaffold, a class of cyclic imides, have been investigated for a variety of effects on the central nervous system. jscimedcentral.com Research has explored their potential as anxiolytics, CNS depressants, and anticonvulsants, building upon the known CNS activity of structurally related compounds like succinimides and glutarimides. jscimedcentral.commdpi.com

Anxiolytic Properties

N-substituted 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their potential to alleviate anxiety. jscimedcentral.com In preclinical studies using models such as the light/dark box test and the elevated plus-maze assay, certain derivatives demonstrated significant anxiolytic effects. jscimedcentral.comresearchgate.net

A study involving a series of N-methyl 3-amino-pyrrol-2,5-diones, prepared from a 3-brominated pyrroldione starting material, identified several active compounds. jscimedcentral.com The initial screening at high doses for CNS depressant activity was followed by low-dose evaluation in anxiolytic assays for the most promising candidates. jscimedcentral.comresearchgate.net Notably, the cyclohexyl-ethyl derivative (compound 2p in the study) was active in both the light/dark box and elevated plus-maze tests at low doses. jscimedcentral.com Another compound, the n-hexyl-amino pyrrole derivative (compound 2e), also showed activity and was selected as a lead structure for further optimization. jscimedcentral.com Subsequent work led to the synthesis of a bis-substituted pyrroldione (compound 4f) which exhibited the most potent anxiolytic activity in the series. jscimedcentral.com

The general principle that cyclic imides can possess anxiolytic properties is supported by research on related structures. researchgate.net For instance, derivatives of bicyclo[2.2.1]heptanedicarboximide have been found to have anxiolytic activity comparable to established medications. researchgate.net Similarly, certain imidazolidine-2,4-dione derivatives have shown a weak anxiolytic-like effect in animal models. nih.gov

Table 1: Anxiolytic Activity of Selected 1H-Pyrrole-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound ID (from source) | Substituent Group | Key Finding | Source(s) |

| 2p | Cyclohexyl-ethyl | Active in light/dark box and elevated plus-maze assays at low doses (1 and 0.1 mg/kg). | jscimedcentral.com |

| 2e | n-Hexyl-amino | Showed initial anxiolytic activity; served as a lead structure for optimization. | jscimedcentral.com |

| 2h / 2i | Substituted anilines | Displayed anxiolytic effects in both assays, but were inactive at the 0.1 mg/kg dose. | jscimedcentral.com |

| 4f | Bis-substituted pyrroldione | Occurred as the most potent anxiolytic agent in its series. | jscimedcentral.comresearchgate.net |

CNS Depressant Effects

The CNS depressant properties of 1H-pyrrole-2,5-dione derivatives are often evaluated as a preliminary indicator of potential psychoactivity. jscimedcentral.com Structurally related compounds, such as dimethyl oxazolidindione and phenytoin, which contain a similar core structure, are known to have sedating and CNS depressant properties. jscimedcentral.com

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the field of anticonvulsant drugs, with ethosuximide (B1671622) being a prime example. jscimedcentral.comnih.gov This has prompted extensive research into related 1H-pyrrole-2,5-dione (maleimide) derivatives as potential new antiepileptic drugs. nih.govmdpi.com These compounds have been assessed in various animal models of epilepsy, including the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. nih.govmdpi.com

Research has shown that hybrid molecules incorporating the pyrrolidine-2,5-dione core can exhibit broad-spectrum anticonvulsant activity. nih.gov For example, a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides demonstrated potent activity in both MES and 6 Hz seizure models. nih.gov One compound from this series (compound 30) was particularly effective and showed a favorable safety profile in preliminary tests. nih.gov

Modifications at various positions of the pyrrolidine-2,5-dione ring have been explored. Derivatives with different aliphatic and aromatic substituents at position-3 and an alkylamine or aryl fragment at position-1 have shown activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz tests. nih.gov The introduction of a chlorophenyl group at the 3-position of the pyrrolidine-2,5-dione ring, combined with an acetamide (B32628) moiety, has yielded compounds with significant anticonvulsant properties, with one derivative (compound 6) showing a more beneficial efficacy and protective index than the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com

Cholesterol Absorption Inhibition Studies

A significant area of investigation for 1H-pyrrole-2,5-dione derivatives is their potential as cholesterol absorption inhibitors. nih.govnih.gov This line of research is driven by the need for new treatments for hyperlipidemia, a condition linked to the development of atherosclerosis. nih.govnih.gov Atherosclerosis involves the accumulation of lipids in the arterial intima and the formation of macrophage-derived foam cells. nih.gov By inhibiting cholesterol absorption, these compounds could potentially suppress lipid accumulation and the associated inflammatory responses. nih.gov

Several series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their ability to inhibit cholesterol absorption in vitro, often using Caco-2 cell lines. nih.govnjtech.edu.cn In one study, a series of derivatives was synthesized, leading to the identification of a compound (compound 20) that exhibited stronger in vitro cholesterol absorption inhibitory activity than the approved drug ezetimibe. nih.gov This compound was also found to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory and oxidative stress markers like TNF-α and ROS in a concentration-dependent manner. nih.gov

Another study focused on derivatives containing a sulfonamide group at the side chain. nih.gov Thirteen 1H-pyrrole-2,5-dione derivatives were synthesized and tested, alongside related 2-azetidinone analogues. nih.gov This research highlights the ongoing effort to develop novel cholesterol absorption inhibitors based on this chemical scaffold. njtech.edu.cnresearchgate.net

Table 2: Cholesterol Absorption Inhibition by Selected 1H-Pyrrole-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound ID (from source) | Key Structural Feature | In Vitro Model | Key Finding | Source(s) |

| 20 | Not specified in abstract | HEK293 & RAW264.7 cells | Exhibited stronger cholesterol absorption activity than ezetimibe; suppressed foam cell formation and inflammatory response. | nih.gov |

| 9e (analogue) | 2-Azetidinone with sulfonamide group | Caco-2 cells | Selected for in vivo study; reduced total cholesterol, LDL-C, and triglycerides in serum. | nih.gov |

| Various | 1H-pyrrole-2,5-dione core | Caco-2 cells | Synthesized and evaluated as potential cholesterol absorption inhibitors. | njtech.edu.cn |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of 1H-pyrrole-2,5-dione derivatives is highly dependent on the nature and position of substituents on the core ring system. Structure-activity relationship (SAR) analysis is crucial for optimizing these compounds for specific pharmacological targets, including CNS disorders and cholesterol metabolism. nih.govnih.gov

For instance, in the development of anticonvulsants, the pyrrolidine-2,5-dione ring is considered a key pharmacophore. nih.gov SAR studies have revealed that introducing an acetamide moiety can broaden the spectrum of anticonvulsant activity. nih.gov Furthermore, the presence of electron-withdrawing groups on a phenyl substituent at position-3 of the pyrrolidine-2,5-dione ring appears to be beneficial for activity. mdpi.com The introduction of an additional aromatic moiety to the side chain was hypothesized to increase lipophilicity, potentially leading to better blood-brain barrier penetration and more potent activity. nih.gov

In the context of anxiolytic agents, increasing the size of an alkyl side chain on the pyrrole-2,5-dione structure was found to enhance activity. jscimedcentral.com The transition from a butyl derivative to a hexyl derivative resulted in improved performance in preclinical models. jscimedcentral.com

Impact of Substituent Modifications on Pharmacological Profiles

The targeted modification of substituents allows for the fine-tuning of the pharmacological profiles of 1H-pyrrole-2,5-dione derivatives. nih.govnih.gov

For Anticonvulsant Activity: SAR analysis of pyrrolidine-2,5-dione derivatives has shown that the type of amine function at position three is critical. In one series, a dimethylamine (B145610) moiety was found to be particularly beneficial for potent anticonvulsant properties. mdpi.com The combination of a 4-arylpiperazine fragment with electron-withdrawing groups and an acetamide linker at position-1 has also been identified as a successful strategy for enhancing anticonvulsant effects. nih.gov

For Cholesterol Absorption Inhibition: The development of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors has also been guided by SAR. The synthesis of compounds with a sulfonamide group at the side chain was a deliberate modification aimed at discovering novel inhibitors. nih.gov The selection of the lead compound in this series for further in vivo study was based on a combination of inhibitory activity, cytotoxicity, and partition coefficient, all of which are influenced by the specific substituents. nih.gov

For Anxiolytic Activity: The anxiolytic profile is sensitive to the nature of the N-substituent. A study demonstrated that while substituted aniline (B41778) derivatives showed anxiolytic effects, they were less potent at lower doses compared to a cyclohexyl-ethyl derivative, highlighting the impact of this specific modification. jscimedcentral.com The optimization from an n-hexyl-amino pyrrole lead structure to a more potent bis-substituted pyrroldione further underscores the importance of substituent modification. jscimedcentral.com

This systematic modification and subsequent biological evaluation are fundamental to the rational design of new therapeutic agents based on the 1H-pyrrole-2,5-dione scaffold. mdpi.com

Correlation between Electronic Structure and Biological Efficacy

The biological activity of 1H-pyrrole-2,5-dione derivatives is intrinsically linked to their electronic structure. The arrangement of electrons within the molecule, particularly within the pyrrole-2,5-dione ring and its substituents, dictates its reactivity and, consequently, its pharmacological potential.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), have become instrumental in elucidating these structure-activity relationships. Studies on various pyrrole-2,5-dione analogs have demonstrated a correlation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and their biological activities, such as antioxidant properties. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity and has been associated with greater biological activity in these compounds. researchgate.net

For N-aryl maleimides, the electronic properties of the aryl substituent play a crucial role. The introduction of an ethoxy group at the ortho-position of the phenyl ring in 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione influences the electron distribution across the entire molecule. The dihedral angle between the phenyl ring and the pyrrole-2,5-dione ring is a key structural parameter. In the closely related compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, this angle is approximately 75.60°. nih.gov This significant twist between the two rings affects the π-system conjugation, which in turn can modulate the molecule's interaction with biological targets.

Furthermore, the electron-withdrawing or electron-donating nature of substituents on the N-aryl ring can impact the reactivity of the maleimide double bond. For instance, electron-withdrawing groups on the phenyl ring of N-aryl maleimides can increase the rate of thiosuccinimide hydrolysis, a reaction that can stabilize the conjugate formed with biomolecules. kinampark.com This suggests that the electronic tuning of the N-aryl substituent is a viable strategy for modulating the biological efficacy and stability of these compounds.

Table 1: Structural and Electronic Parameters of a Related N-Aryl Maleimide

| Compound | Dihedral Angle (Phenyl/Pyrrole-2,5-dione) | Key Structural Feature | Potential Implication |

| 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | 75.60° nih.gov | Significant twist between aromatic rings nih.gov | Affects π-system conjugation and molecular interactions. |

Interactions with Biological Targets and Biomolecules